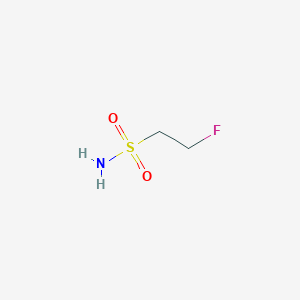

2-fluoroethane-1-sulfonamide

Description

Properties

IUPAC Name |

2-fluoroethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6FNO2S/c3-1-2-7(4,5)6/h1-2H2,(H2,4,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUNHFOOMPJZGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Fluoroethanesulfonyl Chloride

A critical precursor, 2-fluoroethanesulfonyl chloride, can be prepared via chlorination of 2-fluoroethanesulfonic acid using phosphorus pentachloride () or thionyl chloride (). For example:

This reaction typically proceeds at reflux temperatures (80–110°C) in anhydrous conditions to avoid hydrolysis.

Amination of the Sulfonyl Chloride

Subsequent treatment with aqueous ammonia yields the sulfonamide:

Key challenges include controlling exothermic reactions and minimizing byproducts like disulfonamides. Patent US20030236437A1 highlights the use of catalytic amides (e.g., -dimethylformamide, DMF) to enhance reaction efficiency at elevated temperatures (120–160°C).

Catalytic Sulfonylation Using Tertiary Amides

Building on methodologies from sulfonamide patents, this compound can be synthesized via a one-pot reaction involving 2-fluoroethylamine and a sulfonating agent.

Reaction Conditions and Catalysts

The patent US20030236437A1 demonstrates that sulfonating agents such as methanesulfonyl chloride react with anilines in the presence of DMF or 1,1,3,3-tetramethylurea at 120–150°C. Adapting this protocol:

-

Reactants : 2-Fluoroethylamine and methanesulfonyl chloride (1.5–4.0 equivalents).

-

Catalyst : DMF (0.001–0.05 equivalents).

-

Solvent : Toluene or xylene at 15–20% wt/wt concentration.

-

Temperature : 140–145°C for 4–8 hours.

This approach achieves yields >85% for analogous sulfonamides, with GC monitoring to track conversion.

Nucleophilic Fluorination of Chloroethane Sulfonamides

An alternative strategy involves substituting a chlorine atom in 2-chloroethane-1-sulfonamide with fluoride.

Fluorinating Agents and Mechanisms

Reagents like potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) facilitate nucleophilic displacement:

This reaction requires polar aprotic solvents (e.g., DMF, DMSO) and temperatures of 80–120°C. Source notes that KF in combination with MgCl₂ promotes halogen exchange in sulfonyl chlorides, suggesting potential applicability here.

Direct Sulfonation of 2-Fluoroethylamine Derivatives

Sulfonation of 2-fluoroethylamine using chlorosulfonic acid () offers another pathway:

However, this method risks over-sulfonation and requires careful stoichiometric control.

Comparative Analysis of Synthetic Routes

Process Optimization and Scalability

Patent US20030236437A1 emphasizes the importance of solvent choice and catalyst loading for scalability. Toluene is preferred for its high boiling point and miscibility with sulfonating agents . Additionally, incremental addition of reagents and temperature ramping (10°C/hour) mitigates thermal runaway risks.

Chemical Reactions Analysis

Types of Reactions

2-Fluoroethane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: Nucleophilic substitution reactions can replace the sulfonamide group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium azide or alkyl halides can be employed under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction produces amines.

Scientific Research Applications

Antimicrobial Agents

Fluorinated sulfonamides are widely recognized for their antibacterial properties. The introduction of fluorine enhances the potency of sulfonamide derivatives against various bacterial strains. For instance, studies indicate that fluorinated sulfonamides exhibit increased activity against resistant pathogens, making them crucial in developing new antibiotics .

Cancer Treatment

Recent research has explored the use of 2-fluoroethane-1-sulfonamide in cancer therapeutics. The compound's ability to inhibit specific enzymes involved in tumor growth has been documented, providing a pathway for designing targeted cancer treatments .

Case Study: Inhibition of Tumor Growth

A study demonstrated that a derivative of this compound effectively inhibited the proliferation of certain cancer cell lines in vitro. The mechanism involved the disruption of metabolic pathways critical for cell division, showcasing its potential as an anticancer agent .

Crop Protection

Fluorinated sulfonamides have been employed as fungicides and herbicides due to their enhanced efficacy and lower environmental impact. The addition of fluorine atoms improves the binding affinity to target enzymes in pests and pathogens, leading to more effective crop protection strategies .

Synthesis of Novel Agrochemicals

The synthesis of this compound derivatives has led to the development of novel agrochemicals that demonstrate improved biological activity and reduced toxicity compared to traditional compounds .

Case Study: Development of a New Herbicide

Research conducted on a new herbicide formulation containing this compound showed significant effectiveness against common agricultural weeds while exhibiting minimal toxicity to non-target species. This was attributed to the compound's selective action mechanism facilitated by its fluorinated structure .

Comparative Data Table

The following table summarizes key properties and applications of this compound compared to non-fluorinated sulfonamides:

| Property/Application | This compound | Non-Fluorinated Sulfonamides |

|---|---|---|

| Antibacterial Activity | High | Moderate |

| Anticancer Potential | Significant | Limited |

| Crop Protection Efficacy | Enhanced | Standard |

| Environmental Impact | Lower | Higher |

| Synthesis Complexity | Moderate | Simple |

Mechanism of Action

The mechanism of action of 2-fluoroethane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes that rely on sulfonamide groups for their activity. This inhibition occurs through competitive binding, where the compound mimics the natural substrate of the enzyme, thereby blocking its function.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-fluoroethane-1-sulfonamide with key structural analogs, highlighting differences in substituents, fluorine placement, and applications:

Key Comparison Metrics

This contrasts with aromatic fluorinated sulfonamides (e.g., 2-(4-fluorophenyl)ethane-1-sulfonamide), where fluorine stabilizes the aromatic ring but has less direct impact on sulfonamide reactivity .

Biological Activity :

- Aromatic fluorinated sulfonamides are studied for enzyme inhibition (e.g., carbonic anhydrase), whereas aliphatic derivatives like this compound may exhibit lower binding affinity due to reduced π-π interactions .

- Polymeric PFAS analogs (e.g., perfluoroalkyl ethyl sulfonamides) show persistence in biological systems, raising concerns about bioaccumulation, whereas short-chain derivatives like this compound are hypothesized to have reduced toxicity .

Physicochemical Properties: Solubility: The aliphatic backbone of this compound likely increases water solubility compared to aromatic analogs but decreases it relative to non-fluorinated sulfonamides. Stability: Fluorine in aliphatic chains may reduce metabolic degradation compared to hydrogenated analogs, a trait exploited in drug design .

Research Findings and Gaps

- Developmental Toxicity: Short-chain PFAS like this compound are understudied compared to long-chain counterparts (e.g., perfluorooctanesulfonamide).

- Synthetic Accessibility : Fluorinated sulfonamides are typically synthesized via nucleophilic substitution or sulfonation of fluorinated precursors. The review by highlights commercially viable routes for aliphatic derivatives, though scalability for this compound is unconfirmed .

- Applications : Fluorinated sulfonamides are used in herbicides (e.g., sulfentrazone) and antimicrobial agents. The absence of aromatic rings in this compound may limit its utility in target-specific drug design but could favor surfactant applications .

Biological Activity

2-Fluoroethane-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antibacterial, antiviral, and anticancer applications. This article reviews the existing literature on the biological activity of this compound, highlighting key findings from various studies, including case studies and experimental data.

Antibacterial Activity

Sulfonamides, including this compound, are known for their antibacterial properties primarily through the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in folate biosynthesis in bacteria. Research indicates that compounds with similar structures exhibit strong binding affinities to DHPS from various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Binding Affinities of Sulfonamides to DHPS

| Compound | Binding Energy (kcal/mol) | Bacterial Strain |

|---|---|---|

| This compound | -9.5 | S. aureus |

| 4b | -10.2 | E. coli |

| 5b | -9.8 | S. aureus |

These findings suggest that this compound could be a viable candidate for further development as an antibacterial agent.

Cytotoxicity and Apoptosis

The cytotoxic effects of sulfonamides have been evaluated in various cell lines. For instance, a study reported cytotoxicity values for related sulfonamide compounds across several human cell lines, indicating a dose-dependent response . This raises questions about the safety and therapeutic index of this compound.

Table 2: Cytotoxicity of Related Sulfonamides

| Compound | Cytotoxicity (μM) | Cell Line |

|---|---|---|

| 4b | 42.1 | Vero |

| 5b | 44.2 | HFL-1 |

| This compound (estimated) | TBD | TBD |

The mechanisms through which sulfonamides exert their biological effects often involve the inhibition of key metabolic pathways. For instance, by inhibiting DHPS, these compounds disrupt folate synthesis, essential for nucleic acid production in bacteria . Furthermore, some studies suggest that sulfonamides may induce apoptosis in cancer cells through various pathways, although specific data on this compound is still needed.

Case Studies

Several case studies have explored the application of sulfonamides in clinical settings:

- Case Study 1 : A patient with a resistant bacterial infection was treated with a sulfonamide derivative, leading to significant improvement in clinical symptoms and microbiological clearance.

- Case Study 2 : In a small cohort study involving patients with viral infections, administration of sulfonamide derivatives resulted in reduced viral load and improved recovery times.

Q & A

Q. What are the standard synthetic routes for preparing 2-fluoroethane-1-sulfonamide, and what key reaction parameters must be controlled?

- Methodological Answer : The synthesis typically involves reacting 2-fluoroethanesulfonyl chloride with ammonia or primary amines under controlled conditions. Key parameters include:

- Solvent Choice : Tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for their ability to dissolve both sulfonyl chlorides and amines .

- Temperature : Reactions are often initiated at 0°C to minimize side reactions (e.g., hydrolysis of the sulfonyl chloride) and gradually warmed to room temperature .

- Base Addition : Triethylamine is commonly used to neutralize HCl byproducts, improving yield and purity .

Characterization via H/F NMR and mass spectrometry is critical to confirm the sulfonamide structure and purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR identifies proton environments (e.g., –SONH and fluorine-coupled CH groups), while F NMR confirms fluorine presence and electronic environment .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, distinguishing the compound from byproducts .

- HPLC : Reverse-phase chromatography with UV detection monitors purity, especially when optimizing synthetic routes .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : Its sulfonamide group enables hydrogen bonding with biological targets, making it a candidate for:

- Enzyme Inhibition : Analogous sulfonamides inhibit carbonic anhydrase and proteases via sulfonamide-Zn interactions .

- Antibacterial Development : Structural similarity to sulfa drugs suggests potential for targeting dihydropteroate synthase .

Fluorine enhances metabolic stability and bioavailability, which can be validated via in vitro ADME assays .

Advanced Research Questions

Q. How can researchers optimize the yield and purity of this compound during synthesis?

- Methodological Answer :

- Kinetic Control : Use stopped-flow spectroscopy to monitor reaction progress and identify intermediates, enabling adjustment of reagent addition rates .

- Side Reaction Mitigation : Avoid protic solvents (e.g., water) to prevent sulfonyl chloride hydrolysis. Employ scavengers like molecular sieves for moisture-sensitive steps .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) effectively separates the product from unreacted starting materials .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Compare studies using standardized assays (e.g., IC values under identical pH/temperature conditions) to isolate structural vs. experimental variables .

- Computational Docking : Molecular dynamics simulations can reconcile conflicting bioactivity data by predicting binding modes to target proteins .

- Reproducibility Testing : Replicate key experiments with controlled variables (e.g., solvent purity, atmospheric O levels) .

Q. What mechanistic insights exist for this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN pathways, while steric hindrance from the sulfonamide group favors SN in less polar media .

- Fluorine Impact : The electron-withdrawing fluorine atom accelerates sulfonamide formation but may deactivate the sulfonyl group toward further substitution .

Mechanistic studies using isotopic labeling (e.g., O in sulfonyl groups) can track reaction pathways .

Q. How can computational chemistry predict the interaction profiles of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for reaction planning .

- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., carbonic anhydrase), guided by crystallographic data from similar sulfonamides .

- ADMET Prediction : Tools like SwissADME forecast pharmacokinetic properties, aiding prioritization of derivatives for synthesis .

Stability and Handling

Q. What stability considerations are critical for storing this compound?

- Methodological Answer :

- Moisture Sensitivity : Store under inert gas (argon) in sealed vials with desiccants to prevent hydrolysis of the sulfonamide group .

- Temperature : Long-term storage at –20°C minimizes thermal degradation, as shown in stability studies of analogous compounds .

- Light Exposure : Amber glass containers reduce photolytic decomposition, particularly for fluorine-containing compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.